molecular formula C7H10O4 B15223076 (1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid

(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid

Cat. No.: B15223076
M. Wt: 158.15 g/mol
InChI Key: SLBKGBQKBVOZRI-RNFRBKRXSA-N
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Description

(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid is a chiral compound with two methyl groups and two carboxylic acid groups attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl maleate with diazomethane, which results in the formation of the cyclopropane ring. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid is unique due to its specific chiral configuration and the presence of both methyl and carboxylic acid groups on a cyclopropane ring. This combination of features makes it valuable for applications requiring chiral specificity and reactivity .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1S,2S)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/t6-,7-/m1/s1

InChI Key

SLBKGBQKBVOZRI-RNFRBKRXSA-N

Isomeric SMILES

C[C@@]1(C[C@]1(C)C(=O)O)C(=O)O

Canonical SMILES

CC1(CC1(C)C(=O)O)C(=O)O

Origin of Product

United States

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